molecular formula C10H16O4S B120833 ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid CAS No. 35963-20-3

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

Cat. No. B120833
CAS RN: 35963-20-3
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-XVKPBYJWSA-N
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Description

Methanesulfonic acid and its derivatives are significant in various chemical processes due to their stability and strong acidic properties. The compound of interest, ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, although not directly mentioned in the provided papers, can be inferred to have similar reactivity and applications based on the behavior of related methanesulfonic acid compounds.

Synthesis Analysis

Methanesulfonic acid derivatives are synthesized through various methods, including the use of strong acidic catalysts for rearrangements and ring closures. For instance, methanetrisulfonic acid, a related compound, has been used as a highly efficient catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions, which are key steps in the synthesis of complex organic molecules such as vitamins .

Molecular Structure Analysis

The molecular structure of methanesulfonic acid derivatives is characterized by the presence of a sulfonic acid group attached to an alkyl chain. In the case of our compound of interest, the bicyclic structure with a methanesulfonic acid moiety would likely influence its reactivity and the types of reactions it can participate in. The stereochemistry, indicated by the (1R,4S) configuration, is also crucial for its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Methanesulfonic acid derivatives are involved in a variety of chemical reactions. For example, methanesulfonic acid itself is used in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility as a substitute for ethereal HCl . Additionally, methane- and halomethanesulfonyl thiocyanates react with tricyclo[4.1.0.02,7]heptane hydrocarbons to form adducts that can undergo further transformations in the presence of bases or nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid derivatives are influenced by their strong acidic nature and the presence of the sulfonic acid group. Methanesulfonic acid is a very stable strong acid and plays a key role in the biogeochemical cycling of sulfur . Its derivatives, such as the compound of interest, would likely share similar stability and solubility characteristics, making them suitable for various chemical applications.

Scientific Research Applications

Physicochemical Properties and Ecotoxicity

  • A study investigated new protic ionic liquids (PILs) with camphorsulfonate anion, including a variant with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid. The research focused on the effects of alkyl and aromatic substitution on the imidazolium cation, analyzing density, viscosity, thermal degradation, and Brönsted acidity. It also examined the toxicity behavior of these ILs using human pathogenic bacteria (Sardar et al., 2018).

Chemical Characterization and Stereochemistry

  • Another study performed comprehensive chemical characterization for two isomers of camphorsulfonic acid, often used in active pharmaceutical ingredients (APIs). The stereochemistry of CSA was determined using various techniques, including ECD spectra and X-ray diffraction, revealing insights into its absolute configuration and optical purity (Cheng et al., 2022).

Synthesis and Chemical Transformations

  • Research on the synthesis and aminolysis of a glycidyl derivative of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate was conducted, focusing on the regioselectivity of these transformations. The study used IR, NMR spectroscopy, and mass spectrometry for analysis (Palchikov et al., 2014).

Coordination in Molecular Structures

  • A study of 18-crown-6–bis(methyl 10-camphorsulfonate) revealed how molecules of methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate coordinate with crown ethers. The research highlighted the interactions between these compounds, contributing to the understanding of molecular structures (Chěnevert et al., 1993).

Hydrogen-Bonding in Bicyclic γ-Keto Acids

  • The hydrogen-bonding pattern of (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid was explored, which is structurally related to ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid. This research provided insights into the molecular interactions of bicyclic γ-keto acids (Lalancette et al., 1997).

Microbial Metabolism of Related Compounds

  • A study on the microbial metabolism of methanesulfonic acid, a compound related to the chemical structure , discussed its role in the biogeochemical cycling of sulfur and its use by diverse aerobic bacteria (Kelly & Murrell, 1999).

Chemical Transformations in Atmospheric Conditions

  • Research on the chemical transformation of methanesulfonic acid and its sodium salt through heterogeneous OH oxidation provided insights into their compositional changes in the atmosphere. This study contributes to understanding the atmospheric transformations of organosulfur acids (Kwong et al., 2018).

Safety And Hazards

This compound is classified as corrosive, with a hazard statement indicating that it causes severe skin burns and eye damage . It is recommended to use personal protective equipment, including eyeshields, faceshields, and gloves when handling this compound .

properties

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019421
Record name (1R)-(-)-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

CAS RN

35963-20-3
Record name (-)-Camphorsulfonic acid
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Record name Camphorsulfonic acid, (-)-
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Record name (1R)-(-)-10-Camphorsulfonic acid
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Record name (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic acid
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Record name CAMPHORSULFONIC ACID, (-)-
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Synthesis routes and methods I

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
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99%

Synthesis routes and methods II

Procedure details

Compound 2 is first treated as described above in Method B, Step 1, to obtain an intermediate phenol dihydropyridine which is then treated with about 0.1-0.3 meq (preferably 0.1 meq) of an acid (toluenesulfonic acid, camphorsulfonic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid; preferably, camphorsulfonic acid) in a solvent such as CH2Cl2, CHCl3, dichloroethane, THF, DME, or mixtures thereof (preferably methylene chloride) at about 25° to 50° C. for about 2-24 hours to obtain compound 1a.
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Synthesis routes and methods III

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
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20 mg
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Synthesis routes and methods IV

Procedure details

A mixture of cis-4-(4-bromophenoxy)tetrahydrofuran-3-amine (191 g, 0.74 mol) and (1S)-(+)-10-camphorsulfonic acid (154.2 g, 0.66 mol) was dissolved in 2-propanol (2.4 L) and water (100 mL) at reflux. The clear solution was allowed to cool to room temperature over 18 hours, and the resulting crystals were isolated, washed and dried to afford the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (139.2 g, 0.284 mol) with an e.e. (enantiomeric excess) of 85%. Recrystallization from 2-propanol (1.2 L) and water (70 mL) afforded the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, with an e.e. of 99%. Yield: 113.2 g, 0.23 mol, 31%. 1H NMR (300 MHz, DMSO-d6) δ 0.74 (s, 3H), 1.05 (s, 3H), 1.23 (d, half of AB quartet J=10 Hz, 1H), 1.29 (d, half of AB quartet, J=10 Hz, 1H), 1.76-1.94 (m, 2H), 2.19-2.28 (m, estimated 2H), 2.35 (d, J=14.7 Hz, 1H), 2.66-2.73 (m, estimated 1H), 2.85 (d, J=14.7 Hz, 1H), 3.78-3.84 (m, 2H), 3.96-4.10 (m, 3H), 5.04 (m, 1H), 6.99 (d, J=8.8 Hz, 2H), 7.52 (d, J=9.0 Hz, 2H), 8.23 (br s, 3H). Additional (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (+)-camphorsulfonic acid salt (13.6 g, 27.7 mmol) from another experiment was added and the combined batch (126.8 g, 0.258 mol) was washed with 2N aqueous sodium hydroxide solution and extracted three times with methylene chloride. The organic layers were combined and concentrated in vacuo, affording (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine as a white solid with an e.e. of 99%. Yield: 65.6 g, 0.254 mmol, 98% for neutralization.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Reactant of Route 2
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Reactant of Route 3
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Reactant of Route 4
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Reactant of Route 5
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Reactant of Route 6
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

Citations

For This Compound
2
Citations
PA Harris, N Faucher, N George… - Journal of Medicinal …, 2019 - ACS Publications
RIP1 kinase regulates necroptosis and inflammation and may play an important role in contributing to a variety of human pathologies, including inflammatory and neurological diseases. …
Number of citations: 38 pubs.acs.org
Z Wang, A Feng, M Cui, Y Liu, L Wang… - Chemical Biology & …, 2014 - Wiley Online Library
A series of 7‐methoxycryptopleurine derivatives 2–23 were prepared and evaluated for their antiviral activity against tobacco mosaic virus ( TMV ) for the first time. The bioassay results …
Number of citations: 9 onlinelibrary.wiley.com

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